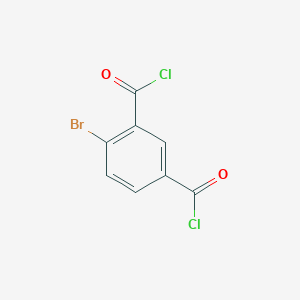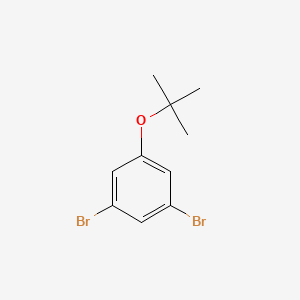
1,3-Dibromo-5-tert-butoxy-benzene
Descripción general
Descripción
1,3-Dibromo-5-tert-butoxy-benzene is a chemical compound with the molecular formula C10H12Br2 . It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-5-tert-butoxy-benzene consists of a benzene ring substituted with two bromine atoms and a tert-butyl group . The molecular weight is 292.01 Da .Chemical Reactions Analysis
1,3-Dibromo-5-tert-butoxy-benzene can undergo various reactions. For instance, it can serve as a bromine source in substitution reactions . It can also participate in coupling reactions with terminal alkynes .Physical And Chemical Properties Analysis
1,3-Dibromo-5-tert-butoxy-benzene is a colorless to brown liquid or solid . It has a predicted boiling point of 250.0±20.0 °C and a predicted density of 1.549±0.06 g/cm3 . It is soluble in organic solvents such as ether and benzene, but insoluble in water .Aplicaciones Científicas De Investigación
- Scientists investigate the kinetics and mechanisms of bromination reactions involving this compound. For instance, concurrent bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene have been studied experimentally and theoretically . Understanding these reactions informs reaction pathways and reaction order.
Bromination Kinetics Studies
Safety and Hazards
Mecanismo De Acción
Target of Action
Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic compounds undergoing chemical reactions .
Mode of Action
The mode of action of 1,3-Dibromo-5-(tert-butoxy)benzene involves bromination reactions. For instance, a related compound, 1,3,5-tri-tert-butylbenzene, undergoes bromo-de-protonation and bromo-de-tert-butylation at different bromine concentrations . These reactions have high order in bromine, indicating that the bromine atoms in 1,3-Dibromo-5-(tert-butoxy)benzene likely play a crucial role in its interactions with its targets .
Biochemical Pathways
Brominated compounds are often involved in the suzuki–miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds . This suggests that 1,3-Dibromo-5-(tert-butoxy)benzene could potentially influence pathways involving carbon-carbon bond formation.
Result of Action
Given its potential involvement in bromination reactions and carbon-carbon bond formation, it may influence the structure and function of organic molecules within a cellular context .
Propiedades
IUPAC Name |
1,3-dibromo-5-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUCEADBYMTDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272334 | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-tert-butoxy-benzene | |
CAS RN |
631909-17-6 | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631909-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

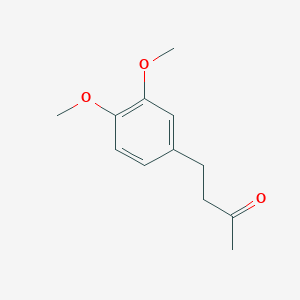
![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)
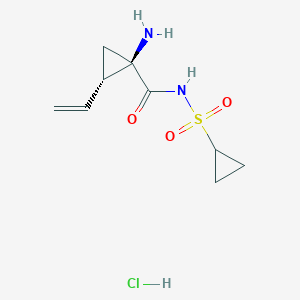
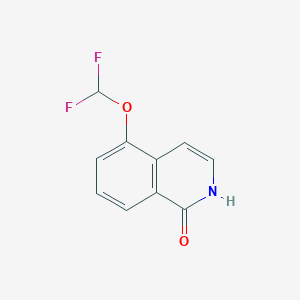
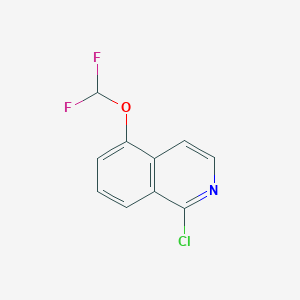
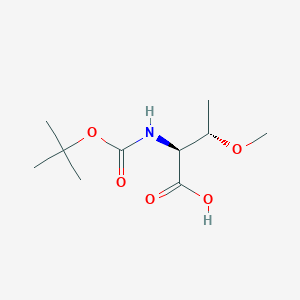

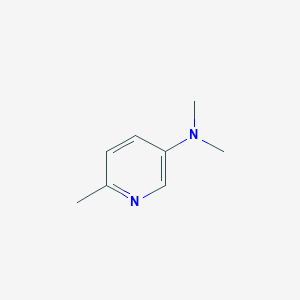
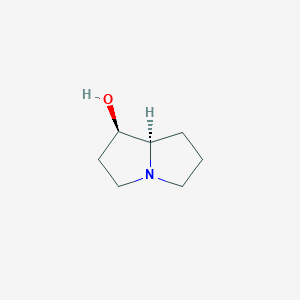
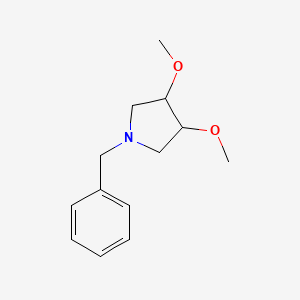

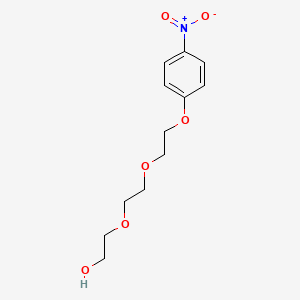
![Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3147804.png)
